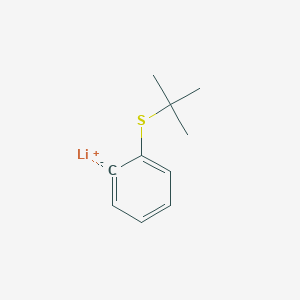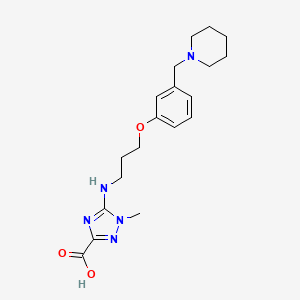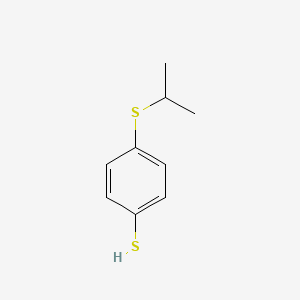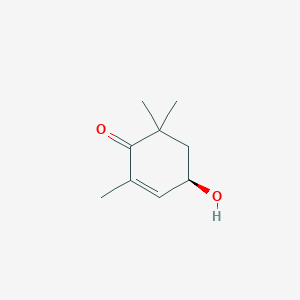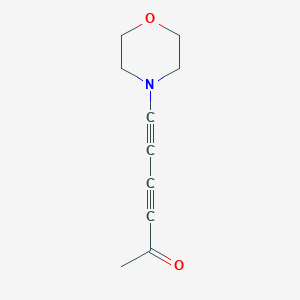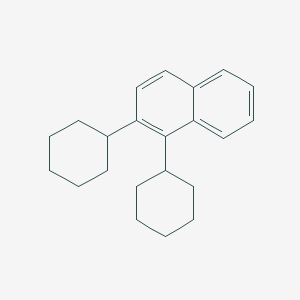
1,2-Dicyclohexylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dicyclohexylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two cyclohexyl groups attached to the naphthalene ring at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dicyclohexylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with cyclohexyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zeolites or metal-organic frameworks can be employed to enhance the reaction rate and selectivity. The use of high-pressure reactors may also be considered to increase the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dicyclohexylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the naphthalene ring, leading to the formation of nitro or sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Nitro or sulfonic acid derivatives of naphthalene.
Aplicaciones Científicas De Investigación
1,2-Dicyclohexylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Materials Science: The compound is employed as a nucleating agent in the crystallization of polymers, enhancing their mechanical properties and thermal stability.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants to improve their performance under extreme conditions.
Mecanismo De Acción
The mechanism of action of 1,2-dicyclohexylnaphthalene in various applications depends on its chemical structure and reactivity. In materials science, its role as a nucleating agent involves the interaction with polymer chains, promoting orderly crystallization and enhancing material properties. In biological systems, its potential bioactivity may involve interactions with cellular membranes or enzymes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
1,2-Dimethylnaphthalene: Similar in structure but with methyl groups instead of cyclohexyl groups.
1,2-Diphenylnaphthalene: Contains phenyl groups, leading to different electronic and steric properties.
1,2-Dicyclohexylbenzene: Similar cyclohexyl groups but attached to a benzene ring instead of naphthalene.
Uniqueness: 1,2-Dicyclohexylnaphthalene is unique due to the presence of bulky cyclohexyl groups, which influence its reactivity and physical properties. These groups can provide steric hindrance, affecting the compound’s behavior in chemical reactions and its interactions in various applications.
Propiedades
Número CAS |
80057-52-9 |
|---|---|
Fórmula molecular |
C22H28 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
1,2-dicyclohexylnaphthalene |
InChI |
InChI=1S/C22H28/c1-3-9-17(10-4-1)21-16-15-18-11-7-8-14-20(18)22(21)19-12-5-2-6-13-19/h7-8,11,14-17,19H,1-6,9-10,12-13H2 |
Clave InChI |
QLMGOPUBNXLVKK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C(C3=CC=CC=C3C=C2)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)
![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)

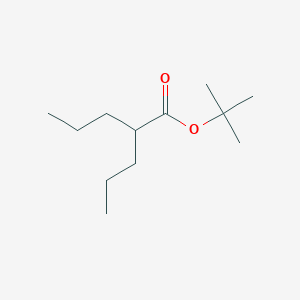
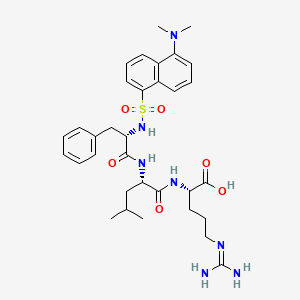
![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)
